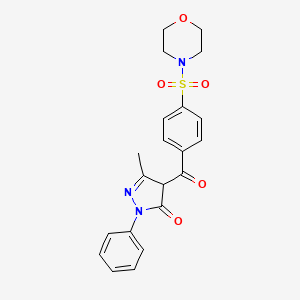
3-methyl-4-(4-(morpholinosulfonyl)benzoyl)-1-phenyl-1H-pyrazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-(4-(morpholinosulfonyl)benzoyl)-1-phenyl-1H-pyrazol-5(4H)-one, also known as MPP, is a synthetic compound that has gained attention for its potential use in scientific research. MPP is a pyrazolone derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of different biological processes.
Applications De Recherche Scientifique
Investigation on Lanthanoid Chelates
A study explored the complexation of a similar compound, "1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone," with lanthanoids, offering insights into the physicochemical properties and electronic spectra of the resulting compounds. This research contributes to understanding the coordination chemistry of lanthanides, which can have applications in materials science and catalysis (Roy & Nag, 1978).
Synthesis and Biological Activity
Another study focused on the synthesis and characterization of a derivative of "1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one," examining its potential biological activities. The research found that the compound and its metal complexes showed promising in vitro cytotoxicity against cancer cells and antimicrobial activity against certain bacteria and yeasts, highlighting its potential in developing new therapeutic agents (Asegbeloyin et al., 2014).
Chemical Reactions and Mechanisms
A study investigated the reaction of the tetramethyl ester of (hydroxy)(phenyl)methylenebis(phosphonic acid) with morpholinosulfur trifluoride, leading to adducts involving (morpholino)(phenyl)carbene. This research provides valuable information on reaction mechanisms and the synthesis of novel compounds, which can be applied in developing new chemical reagents and materials (Guzyr et al., 2013).
Coordination Chemistry and Bactericidal Implications
Research on dioxomolybdenum(VI) complexes with pyrazolone and quinoline ligands revealed their synthesis, characterization, and bactericidal properties. This work adds to the field of coordination chemistry with implications for antibacterial applications, showing the potential of such complexes in combating microbial infections (Mir et al., 2018).
Propriétés
IUPAC Name |
5-methyl-4-(4-morpholin-4-ylsulfonylbenzoyl)-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-15-19(21(26)24(22-15)17-5-3-2-4-6-17)20(25)16-7-9-18(10-8-16)30(27,28)23-11-13-29-14-12-23/h2-10,19H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJKFGSBXLPUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-iodofuro[3,2-c]pyridine](/img/structure/B2827858.png)
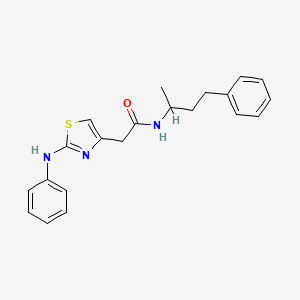


![2-Chloro-N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]propanamide](/img/structure/B2827866.png)
![(3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine;hydrochloride](/img/structure/B2827867.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2827870.png)
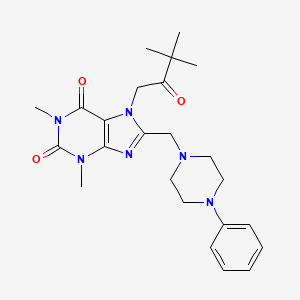
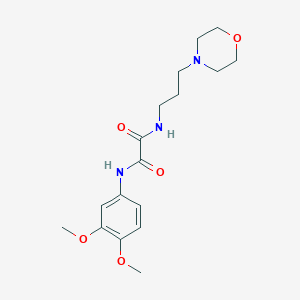


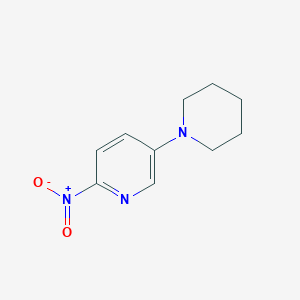
![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2827880.png)
![2-(4-ethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2827881.png)